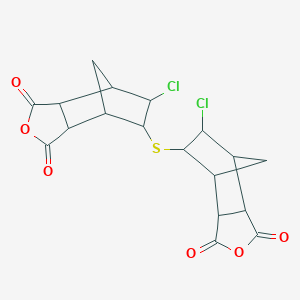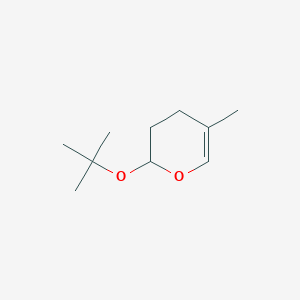
7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene typically involves the bromination of 2,3,4,4A-tetrahydro-1H-fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation: Products include fluorenone or fluorene alcohols.
Reduction: The major product is 2,3,4,4A-tetrahydro-1H-fluorene.
Scientific Research Applications
7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
2,3,4,4A-tetrahydro-1H-fluorene: The parent compound without the bromine substitution.
7-Chloro-2,3,4,4A-tetrahydro-1H-fluorene: A chlorinated analog with similar properties.
7-Iodo-2,3,4,4A-tetrahydro-1H-fluorene: An iodinated analog with potentially different reactivity.
Uniqueness: 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-halogenated or differently halogenated counterparts .
Properties
CAS No. |
62490-97-5 |
|---|---|
Molecular Formula |
C13H13Br |
Molecular Weight |
249.15 g/mol |
IUPAC Name |
7-bromo-2,3,4,4a-tetrahydro-1H-fluorene |
InChI |
InChI=1S/C13H13Br/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h5-8,12H,1-4H2 |
InChI Key |
HAAJNHDQGZHFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(C2C1)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone](/img/structure/B14527089.png)

![2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14527094.png)







![5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carbaldehyde](/img/structure/B14527155.png)
![2-[3-(4-Chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide](/img/structure/B14527160.png)


